
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride
Descripción general
Descripción
N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H18Cl2N2 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Chemical Selectivity in Drug Metabolism
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride has been implicated in studies concerning the selectivity of chemical inhibitors of cytochrome P450 isoforms. These studies emphasize the compound's utility in deciphering the involvement of specific cytochrome P450 isoforms in drug metabolism, highlighting its potential in predicting drug-drug interactions (DDIs) due to its selectivity and potency as a chemical inhibitor. Such research is crucial for understanding how various drugs are metabolized in the liver and can help in the development of safer pharmaceuticals with minimal adverse interactions (Khojasteh et al., 2011).
Supramolecular Chemistry
In the realm of supramolecular chemistry, related compounds like benzene-1,3,5-tricarboxamide derivatives, which share structural similarities with this compound, have shown significant importance. These studies explore the self-assembly and ordering behaviors of such compounds, which are fundamental for the development of nanotechnologies, polymer processing, and biomedical applications. The versatile nature of these compounds underscores their potential in creating structured, functional materials for a variety of applications (Cantekin, de Greef, & Palmans, 2012).
Environmental and Analytical Chemistry
Research into the occurrence, fate, and behavior of various compounds in aquatic environments, including those structurally related to this compound, provides insights into their environmental impact and assists in the development of analytical methods for their detection and quantification. Such studies are crucial for assessing the ecological risks associated with the release of these compounds into the environment, contributing to the establishment of safety standards and pollution control measures (Haman et al., 2015).
Biomedical Research
The compound and its derivatives have been explored for their potential biomedical applications, particularly in the context of neurochemistry and neurotoxicity. Understanding the neurochemical effects and potential neurotoxicity of compounds like MDMA (which shares some structural characteristics with this compound) is vital for assessing their safety and therapeutic potential. This research contributes to our knowledge of how such compounds interact with the brain and nervous system, with implications for the development of new therapeutic agents (McKenna & Peroutka, 1990).
Mecanismo De Acción
- The pyridine ring (with a methyl substituent) may also participate in π-electron interactions, influencing receptor binding or enzymatic activity .
Mode of Action
Pharmacokinetics (ADME)
- The compound’s lipophilic nature suggests good oral absorption. It may distribute widely due to its lipophilicity. Hepatic metabolism likely involves cytochrome P450 enzymes. Renal excretion of metabolites. High lipophilicity may enhance bioavailability .
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMGKCAWFYQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



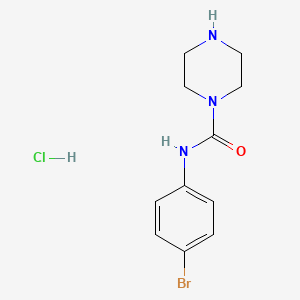

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)
![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)
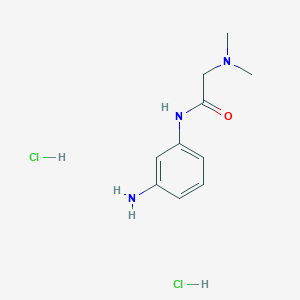
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)

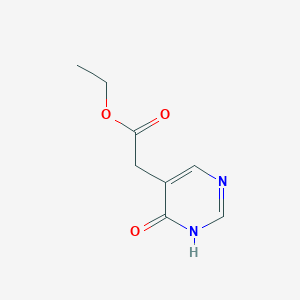
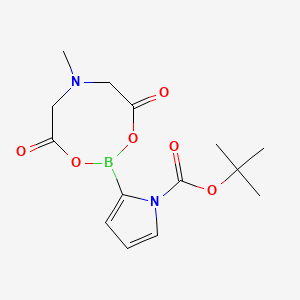

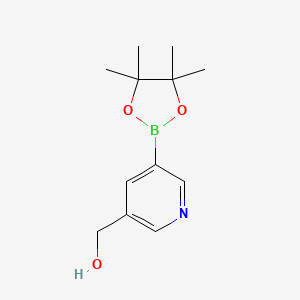

![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)